1,1'-Bi-2-naphthol

Übersicht

Beschreibung

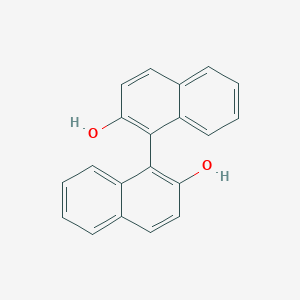

1,1'-Bi-2-naphthol (BN), also known as binaphthol or [1,1'-binaphthalene]-2,2'-diol, is a chiral organic compound with the molecular formula C₂₀H₁₄O₂ and a molecular weight of 286.32 g/mol . It consists of two naphthalene rings connected at the 1,1'-positions, each bearing a hydroxyl group at the 2-position. BN exists as enantiomers: (R)-(+)-1,1'-Bi-2-naphthol (CAS: 18531-94-7) and (S)-(−)-1,1'-Bi-2-naphthol (CAS: 18531-99-2), both of which are commercially available .

BN is widely used in asymmetric catalysis, chiral resolution, and polymer synthesis. Its hydroxyl groups enable functionalization, such as esterification or phosphorylation, to create ligands for transition-metal catalysts (e.g., BINAP) . BN derivatives are critical in enantioselective reactions, including propargylation of aldehydes, where DFT studies reveal six-membered transition states stabilized by hydrogen bonding .

Wirkmechanismus

Target of Action

1,1’-Bi-2-naphthol (BINOL) is an organic compound that is often used as a ligand for transition-metal catalysed asymmetric synthesis . It has widespread applications in asymmetric catalysis and fluorescent bio-sensing and imaging . The primary targets of BINOL are the transition metals in these reactions .

Mode of Action

The mechanism of action of BINOL involves complexation of iron (III) into the hydroxyl, followed by a radical coupling reaction of the naphthol rings initiated by iron (III) reducing into iron (II) . This process is known as superelectrophilic activation .

Biochemical Pathways

The biochemical pathways affected by BINOL primarily involve the asymmetric synthesis of various compounds. The compound serves as a chiral auxiliary in the catalytic asymmetric oxidation of sulfides to sulfoxides . It also plays a role in asymmetric Diels-Alder reactions and alkynylation .

Pharmacokinetics

It’s known that the compound has axial chirality and the two enantiomers can be readily separated and are stable toward racemisation . This stability suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The result of BINOL’s action is the formation of various asymmetric compounds through catalysis. For example, in the presence of an excess of aluminum halides, 7,7′-Dihydroxy-1,1′-bi-2-naphthol, a derivative of BINOL, reacts with cyclohexane and benzene to yield 5,6,7,8,5′,6′,7′,8′-octahydro-7,7′-dioxo-bi-2-naphthol and its 5,5′-diphenyl derivative .

Action Environment

The action of BINOL can be influenced by environmental factors such as the presence of other compounds and the pH of the environment. For instance, the superelectrophilic activation of BINOL occurs in the presence of an excess of aluminum halides . Additionally, the optical stability of BINOL and its derivatives can be improved by substituting large bulky groups in the 2,2′ positions .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1,1’-Bi-2-naphthol are intriguing. It has been found to interact with aluminum halides in the presence of an excess of aluminum halides . This interaction leads to the formation of 5,6,7,8,5′,6′,7′,8′-octahydro-7,7′-dioxo-bi-2-naphthol and its 5,5′-diphenyl derivative .

Molecular Mechanism

The molecular mechanism of 1,1’-Bi-2-naphthol involves superelectrophilic activation in the presence of an excess of aluminum halides . This leads to a reaction with cyclohexane and benzene to yield 5,6,7,8,5′,6′,7′,8′-octahydro-7,7′-dioxo-bi-2-naphthol and its 5,5′-diphenyl derivative .

Biologische Aktivität

2-[4-(Trifluoromethyl)phenyl]ethanol, a compound with significant biological activity, is increasingly recognized for its potential applications in medicinal chemistry and biocatalysis. This article explores the biological properties, synthesis methods, and biocatalytic processes associated with this compound, supported by empirical data and case studies.

2-[4-(Trifluoromethyl)phenyl]ethanol is characterized by its trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of this group has been shown to influence the pharmacokinetic properties of related compounds, making it a valuable moiety in drug design.

Antimicrobial Properties

Research indicates that 2-[4-(Trifluoromethyl)phenyl]ethanol exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders. The structure-activity relationship (SAR) studies indicate that the trifluoromethyl group significantly enhances this inhibitory effect compared to non-fluorinated analogs .

Synthesis and Biocatalytic Production

The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethanol can be achieved through several methods, including:

- Chemical Synthesis : Traditional methods involve the reduction of 4-(trifluoromethyl)acetophenone using reducing agents.

- Biocatalytic Methods : Recent studies have highlighted the use of recombinant microbial systems for the asymmetric reduction of prochiral substrates to produce enantiomerically pure forms of the compound. For example, a study utilized E. coli whole cells to achieve high yields and optical purity under optimized conditions .

Case Study 1: Enantioselective Bioreduction

A significant advancement in the production of 2-[4-(Trifluoromethyl)phenyl]ethanol was reported using recombinant E. coli. The study optimized various parameters such as substrate concentration and reaction time, achieving an enantiomeric excess greater than 99% with a yield of 91.5% .

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 200 mM |

| Reaction Time | 18 hours |

| Temperature | 30 °C |

| Cell Concentration | 12.6 g (DCW)/L |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of 2-[4-(Trifluoromethyl)phenyl]ethanol was tested against several pathogens. The results indicated significant inhibition at low concentrations, supporting its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Chiral Ligand

BINOL is widely utilized as a chiral ligand in various catalytic reactions. Its effectiveness stems from its ability to form stable complexes with transition metals, facilitating enantioselective transformations. Notable applications include:

- Asymmetric Addition Reactions : BINOL-Titanium complexes have been employed in the enantioselective addition of alkynylzinc reagents to unactivated ketones, achieving high enantioselectivities (up to 99% ee) .

- Ring-Opening Reactions : It has been successfully used in the enantioselective ring-opening of meso-stilbene oxide and cyclohexene oxide with anilines, showcasing its versatility in asymmetric synthesis .

Table 1: Summary of Asymmetric Catalysis Applications

| Reaction Type | Catalyst Type | Enantioselectivity |

|---|---|---|

| Alkynylzinc Addition to Ketones | (S)-BINOL-Ti Complex | Up to 99% ee |

| Ring-Opening of Epoxides | (S)-BINOL-Ti Complex | >99:1 dr |

Material Science

Polymerization and Photo-Racemization

Recent studies have highlighted BINOL's role in polymer chemistry, particularly through photo-induced processes. The photo-racemization of BINOL can lead to the formation of polymers with unique properties:

- Photo-Racemization : Upon irradiation, BINOL exhibits changes in its optical properties and can undergo polymerization, resulting in materials with altered mechanical and optical characteristics .

- Nanostructured Materials : BINOL has been integrated into nanocomposites for applications such as electrochemical hydrogen evolution reactions (HER), demonstrating its potential in energy conversion technologies .

Bio-Sensing Applications

Fluorescent Bio-Sensors

The fluorescent properties of BINOL derivatives have been exploited for bio-sensing applications:

- Glucose Sensing : A water-soluble conjugated polymer based on BINOL has shown a significant increase in fluorescence intensity upon glucose binding, indicating its potential for sensitive glucose detection in biological systems .

- Fluorescent Recognition : Studies on hydrogenated BINOL derivatives reveal their ability to selectively recognize chiral amines through fluorescence changes, making them suitable for enantioselective sensing applications .

Case Study 1: Asymmetric Synthesis Using BINOL

In a study published in Organic Letters, researchers demonstrated the use of (S)-BINOL-Ti complex for the highly enantioselective addition of phenylacetylene to ketones. This reaction achieved enantioselectivities greater than 90%, showcasing BINOL's effectiveness as a chiral ligand .

Case Study 2: Polymer Formation via Photo-Racemization

A study detailed the photo-racemization process of (R)-BINOL under UV light, leading to a polymeric product characterized by NMR and IR spectroscopy. The results indicated significant changes in the chemical structure and properties due to the formation of intra-molecular hydrogen bonds among neighboring units .

Q & A

Basic Questions

Q. What are the key structural and physicochemical properties of 1,1'-Bi-2-naphthol (BINOL)?

this compound (BINOL) is a chiral binaphthyl compound with the molecular formula C₂₀H₁₄O₂ and a molecular weight of 286.33 g/mol . Its enantiomers, (R)- and (S)-BINOL, have distinct CAS numbers: 18531-94-7 (R-form) and 18531-99-2 (S-form), while the racemic mixture is 602-09-5 . Key properties include:

- Melting point : 215–218°C .

- Solubility : Insoluble in water; soluble in ethanol, THF, and dichloromethane .

- Chirality : Axial chirality due to restricted rotation between naphthyl rings, making it a versatile scaffold for asymmetric catalysis .

Methodological Note : Characterize BINOL using polarimetry (for enantiomeric purity), UV-Vis spectroscopy (λmax ~335 nm), and X-ray crystallography (to confirm stereochemistry) .

Q. How is racemic BINOL synthesized and resolved into enantiomers?

Racemic BINOL is synthesized via oxidative coupling of 2-naphthol using FeCl₃ or CuCl₂ . Resolution methods include:

- Chiral complexation : React racemic BINOL with (S)-proline to form diastereomeric complexes, followed by recrystallization .

- Boron-assisted enrichment : Treat partially resolved BINOL with B(OH)₃ and TMEDA to enhance enantiomeric excess (ee) .

Critical Consideration : Monitor ee using HPLC with a chiral column (e.g., Chiralpak IA) or UV-Vis after solid-phase extraction (SPE) with chiral metal-organic frameworks (MOFs) .

Q. What safety protocols are essential for handling BINOL in the lab?

- Hazard classification : Irritant (eye/skin contact); use PPE (gloves, goggles) .

- Storage : Keep at room temperature in airtight containers; avoid long-term storage due to potential degradation .

- First aid : For eye exposure, rinse with water for ≥15 minutes; seek medical attention .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of BINOL be determined using solid-phase extraction (SPE)?

Method :

SPE column preparation : Pack with chiral MOF [Co(L-tyr)]n (L-tyrCo) .

Sample loading : Pass 2.0 mL of (±)-BINOL (3 mmol L⁻¹ in n-hexane/isopropanol 70:30) through the column .

Elution : Collect eluate and measure UV-Vis absorbance at 335 nm .

Calibration : Establish a linear correlation (R² = 0.9984) between ee and absorbance (Figure 9b in ).

Advantages : High accuracy, low cost, and batch compatibility .

Q. What computational methods elucidate BINOL-derived catalytic mechanisms?

Case Study : Asymmetric propargylation of aldehydes using BINOL-phosphoric acid catalysts .

- DFT calculations : Identify a six-membered transition state (TS) where the catalyst’s Brønsted acid site interacts with a boronate oxygen, and the phosphoryl oxygen stabilizes the formyl proton .

- Outcome : The TS model predicts stereochemistry with >90% accuracy, validated experimentally .

Recommendation : Use Gaussian or ORCA software for TS optimization and frequency analysis.

Q. How does solvent composition affect BINOL sorption in chiral MOFs?

SPE Optimization :

- Solvent polarity : n-Hexane/isopropanol (70:30) maximizes enantioselective adsorption due to balanced hydrophobicity and hydrogen-bonding capacity .

- Eluent volume : 5 mL of ethanol ensures complete elution of (S)-BINOL (98% recovery) vs. (R)-BINOL (62%) .

Data Insight : The MOF’s L-tyrosine ligand selectively binds (S)-BINOL via π-π stacking and hydrogen bonding .

Q. What strategies improve the long-term stability of BINOL derivatives?

- Avoid oxidation : Store under inert gas (N₂/Ar) .

- Degradation monitoring : Use TGA to detect decomposition above 210°C (CO/CO₂ release) .

- Stabilizers : Add radical scavengers (e.g., BHT) to polymeric BINOL derivatives .

Q. How do BINOL-based catalysts induce chirality in SN2 reactions?

Mechanism : BINOL oligoEG analogs form contact ion pairs (CIPs) with metal fluorides (e.g., CsF), enabling enantioselective backside attack in SN2 reactions .

Vergleich Mit ähnlichen Verbindungen

1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate

- Structure : Replaces hydroxyl groups with phosphate moieties.

- Applications : Used in chiral chromatography and catalysis.

- Separation Performance :

- In HPLC and capillary electrophoresis (CE), combined chiral selectors (e.g., cyclodextrins and macrocyclic antibiotics) improve resolution compared to BN. The phosphate group enhances hydrogen-bonding interactions, leading to higher enantioselectivity .

- Selectivity factors (α) for BN derivatives under similar conditions range from 1.40 to 1.76 , depending on substituents .

5,5',6,6',7,7',8,8'-Octahydro-1,1'-Bi-2-naphthol

- Structure : Saturated cyclohexane rings replace naphthalene rings.

- Applications : Serves as a template in molecularly imprinted polymers (MIPs) for chiral separation.

- Performance : MIP columns with octahydro-BN show 98% recovery for the (S)-enantiomer in solid-phase extraction (SPE), outperforming traditional BN due to improved steric complementarity .

Benzoate Derivatives (e.g., HBNB, BNDB)

- Structure : Hydroxyl groups esterified with benzoyl moieties.

- Separation: In HPLC with n-hexane/2-propanol mobile phases, selectivity factors are α = 1.76 (HBNB), 1.74 (BNDB), and 1.40 (MBNB), compared to BN (α = 1.0). The bulky benzoyl groups enhance π-π interactions with chiral stationary phases .

Phenylethynyl-Substituted Derivatives

- Structure : Phenylethynyl groups introduced at positions 3–8 of BN.

- Optical Properties: Substitution at position 6 increases luminescence quantum yield by 30% due to extended conjugation. These derivatives are synthesized via Sonogashira coupling and used in optoelectronic materials .

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

- Structure : Phosphine groups replace hydroxyls.

- Applications: A cornerstone in asymmetric catalysis (e.g., Noyori hydrogenation). BINAP’s P-chiral centers enable enantioselective C–P bond formation via Pd-catalyzed cross-coupling .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enantiomer Separation Performance

| Method | Compound | Enantiomer Recovery (%) | Reference |

|---|---|---|---|

| SPE with MOF | (S)-BN | 98 | |

| (R)-BN | 62 | ||

| MIP Monolithic Column | Octahydro-BN | 98 (S) | |

| CE with Cyclodextrins | BN | Non-1:1 area ratio |

Key Research Findings

- Chiral Recognition Mechanism: BN enantiomers exhibit non-1:1 peak area ratios in CE due to differential absorption spectra of cyclodextrin inclusion complexes .

- Catalytic Asymmetry : BN-derived phosphoric acids stabilize transition states via dual hydrogen-bonding interactions, achieving >90% enantiomeric excess (ee) in propargylation reactions .

- Polymer Synthesis : Optically active metathesis polymers derived from BN show negative Cotton effects in circular dichroism spectra, confirming retained chirality .

Eigenschaften

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTXVXKCQZKFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060526 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-09-5, 18531-94-7, 18531-99-2 | |

| Record name | BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Binol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-binaphthyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.